N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a benzo[d][1,3]dioxole moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity against various cancer cell lines
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential anticancer activity. One possibility is the disruption of microtubule assembly, a common target of anticancer agents . By modulating microtubule assembly, the compound could cause mitotic blockade and cell apoptosis . .
Result of Action
The compound’s action results in significant growth inhibition in various cancer cell lines . Specifically, it has been shown to cause cell cycle arrest and induce apoptosis . These effects could potentially lead to a decrease in tumor size and slow the progression of the disease.
Biochemical Analysis
Biochemical Properties
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant effects . Additionally, it may bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects collectively contribute to the compound’s potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, providing sustained effects on cellular processes such as proliferation and apoptosis . These findings are essential for evaluating the compound’s potential for therapeutic use and its behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the oxadiazole intermediate.
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring is formed by the cyclization of a suitable phenol derivative with a dihalide under basic conditions.
Coupling Reactions: The final step involves the coupling of the thiophene-oxadiazole intermediate with the benzo[d][1,3]dioxole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the oxadiazole ring to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(9-3-4-11-12(6-9)21-8-20-11)16-15-18-17-13(22-15)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQXCKCUTVIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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